5-Methyloxazol-4-amine
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Overview
Description
5-Methyloxazol-4-amine is a heterocyclic organic compound with the molecular formula C4H6N2O. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. This intermediate can then be further modified to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyloxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles and amines, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Methyloxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 5-Methyloxazol-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Oxazole: A parent compound with a similar five-membered ring structure.
Isoxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness: 5-Methyloxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amine group at the 4-position make it particularly versatile in various synthetic and biological applications .
Biological Activity
5-Methyloxazol-4-amine is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an oxazole ring, with a methyl group at the 5-position and an amino group at the 4-position. Its molecular formula is C₄H₆N₂O, and it has a molecular weight of approximately 98.10 g/mol. The unique structural features of this compound contribute to its reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Derivatives of this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative A | Staphylococcus aureus | 15 µg/mL |
Derivative B | Escherichia coli | 20 µg/mL |
Derivative C | Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, it has shown antiproliferative activities against cancer cells that overexpress monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism.
Case Study: MAGL Inhibition
In a study focusing on MAGL inhibitors, a derivative of this compound demonstrated an IC50 value of 348 nM against MAGL, indicating its potential as a reversible inhibitor. This inhibition was associated with anti-inflammatory effects and reduced tumorigenicity in aggressive cancer models.
Table 2: Anticancer Activity of this compound Derivatives
Compound Name | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Derivative D | Breast Cancer | 200 | Induction of apoptosis |
Derivative E | Ovarian Cancer | 150 | Inhibition of MAGL |
Derivative F | Melanoma | 300 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- PPAR Agonism : Some derivatives have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation.
- MAGL Inhibition : The selective inhibition of MAGL leads to increased levels of endocannabinoids, which can modulate pain, inflammation, and cancer progression.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall integrity or interfere with essential metabolic processes within bacterial cells.
Properties
Molecular Formula |
C4H6N2O |
---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
5-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 |
InChI Key |
NZOYZYHMHMREMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)N |
Origin of Product |
United States |
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